2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their significant biological activities, while pyridazine derivatives are often explored for their pharmacological potential. This compound’s unique structure suggests it may have interesting properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The indole moiety can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The pyridazine ring can be constructed through cyclization reactions involving hydrazine derivatives and diketones .
Industrial Production Methods
Industrial production of such complex molecules often relies on optimizing reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its effects on biological systems, including potential antimicrobial or anticancer activities.
Medicine: Exploring its pharmacological properties for drug development.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating biological pathways. The pyridazine ring may also contribute to its activity by binding to specific proteins or interfering with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which have significant biological activities.
Pyridazine Derivatives: Compounds such as pyridazine-based drugs used for their pharmacological effects
Uniqueness
What sets 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one apart is its combination of both indole and pyridazine moieties, potentially offering a unique profile of biological activities and chemical reactivity .
Biological Activity
The compound 2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one , a pyridazinone derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of an indole moiety, a pyridazinone core, and methoxy substituents. Its molecular formula is C18H20N2O4 with a molecular weight of approximately 336.37 g/mol. The presence of methoxy groups enhances its lipophilicity, which may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HCT-15 (Colon Carcinoma) | 10 | |
Compound B | A-431 (Skin Carcinoma) | < 5 | |
Compound C | U251 (Glioblastoma) | 15 |
The mechanism of action is often linked to the inhibition of critical cellular pathways involved in proliferation and survival. For example, compound interactions with the Bcl-2 protein have been noted to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that pyridazinone derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings:
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound D | Staphylococcus aureus | 50 µg/mL | |
Compound E | Escherichia coli | 25 µg/mL | |
Compound F | Candida albicans | 30 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Preliminary studies suggest that derivatives related to this compound could possess neuroprotective effects. The presence of the indole structure is often associated with serotonergic activity, which may contribute to neuroprotection against oxidative stress.
Case Studies
- Study on Anticancer Efficacy : A recent study investigated the effects of pyridazinone derivatives on various cancer cell lines. The results demonstrated that certain substitutions on the pyridazinone ring significantly enhanced cytotoxicity, particularly in A-431 cells where the IC50 was found to be less than 5 µM .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, a series of pyridazinone derivatives were synthesized and screened against common pathogens. The results indicated that compounds with methoxy substitutions exhibited higher activity against E. coli and S. aureus compared to standard antibiotics .
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H23N3O4/c1-15-24(19-13-18(31-4)8-10-21(19)26(15)2)22(28)14-27-23(29)11-9-20(25-27)16-6-5-7-17(12-16)30-3/h5-13H,14H2,1-4H3 |
InChI Key |
ZCCVPDAONZZLEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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